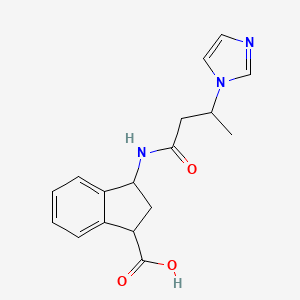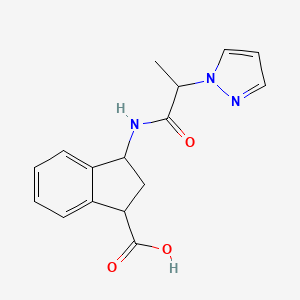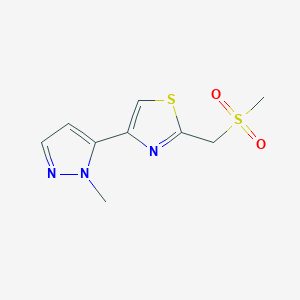![molecular formula C11H14N2O4S B6979551 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B6979551.png)
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid is a synthetic organic compound that features a cyclobutyl group, a pyridin-3-ylsulfonyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid typically involves multiple steps, including the formation of the cyclobutyl group, the introduction of the pyridin-3-ylsulfonyl group, and the attachment of the aminoacetic acid moiety. One common synthetic route involves the following steps:
Formation of Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butadiene derivative, under specific conditions.
Introduction of Pyridin-3-ylsulfonyl Group: The pyridin-3-ylsulfonyl group can be introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride and a suitable base.
Attachment of Aminoacetic Acid Moiety: The final step involves the coupling of the cyclobutyl and pyridin-3-ylsulfonyl intermediates with aminoacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Cyclopropyl(pyridin-3-ylsulfonyl)amino]acetic acid
- 2-[Cyclopentyl(pyridin-3-ylsulfonyl)amino]acetic acid
- 2-[Cyclohexyl(pyridin-3-ylsulfonyl)amino]acetic acid
Uniqueness
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid is unique due to its cyclobutyl group, which imparts specific steric and electronic properties
Properties
IUPAC Name |
2-[cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-11(15)8-13(9-3-1-4-9)18(16,17)10-5-2-6-12-7-10/h2,5-7,9H,1,3-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOXCHBFUVVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Cyclopropylpyrrolidin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B6979473.png)
![5-cyclopropyl-N-methyl-N-[1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6979475.png)
![1'-(5-Cyclopropylpyrrolidine-2-carbonyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979478.png)

![3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol](/img/structure/B6979484.png)

![4-[[4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6979509.png)
![4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile](/img/structure/B6979513.png)
![2-[(4-Cyanophenyl)methylsulfonyl-cyclobutylamino]acetic acid](/img/structure/B6979525.png)
![2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid](/img/structure/B6979539.png)
![2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B6979546.png)

![2-[(4-Chloro-2-cyanophenyl)sulfonyl-cyclobutylamino]acetic acid](/img/structure/B6979561.png)
![2-[(3,4-Dimethylphenyl)methylsulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6979586.png)
